N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide
Description
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
N-tert-butyl-2-(2-formyl-6-methylphenoxy)acetamide |
InChI |
InChI=1S/C14H19NO3/c1-10-6-5-7-11(8-16)13(10)18-9-12(17)15-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |
InChI Key |
MWLZGMOVCBRKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes
The synthesis of N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide involves two primary steps:
- Formylation of the phenolic precursor to introduce the aldehyde group.
- Acetamide formation via nucleophilic substitution or coupling reactions.
Detailed Preparation Methods
Method A: Direct Alkylation-Coupling Approach
- Starting Material : 2-Hydroxy-6-methylbenzaldehyde.
Reaction with tert-Butyl Bromoacetate :
- Conditions :
- Base: Potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
- Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Temperature: 70–80°C.
- Mechanism : Nucleophilic aromatic substitution (SNAr) at the phenolic oxygen.
- Yield : ~70–82% (adapted from analogous procedures).
- Conditions :
Method B: Reductive Amination Pathway
-
- React 2-formyl-6-methylphenol with tert-butylamine in the presence of a reducing agent (e.g., NaBH₃CN).
- Conditions : Methanol, room temperature, 12 hours.
-
- Treat the amine intermediate with acetyl chloride in dichloromethane (DCM).
- Yield : ~75–85% (based on PubChem data).
Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Phenolic alkylation | K₂CO₃, DMSO, 70–80°C | 82.3% | |
| Amidation | NH₃, MeOH, NaBH₄, 0°C to RT | 77.8% | |
| Reductive amination | tert-Butylamine, NaBH₃CN, MeOH | 71.1% |
Critical Analysis of Methods
Quality Control Metrics
- Purity : ≥99% (HPLC).
- Stereoselectivity : E/Z ratio >99:0.2 in coupling steps.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide can undergo various chemical reactions including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products Formed
Oxidation: 2-(2-carboxy-6-methylphenoxy)acetamide
Reduction: 2-(2-hydroxymethyl-6-methylphenoxy)acetamide
Substitution: Various substituted acetamides depending on the nucleophile used
Scientific Research Applications
Synthesis and Structure-Activity Relationship
The synthesis of N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide involves the reaction of tert-butyl amine with 2-(2-formyl-6-methylphenoxy)acetic acid. This compound belongs to the class of phenoxyacetamides, which have been studied for their diverse biological activities. Structure-activity relationship (SAR) studies indicate that modifications in the phenoxy and acetamide moieties can significantly influence the compound's biological properties, including its potency as an enzyme inhibitor and its selectivity towards specific targets .
Inhibition of Monoamine Oxidases
Research has demonstrated that phenoxyacetamides, including derivatives similar to this compound, exhibit inhibitory effects on monoamine oxidases A and B (MAO-A and MAO-B). These enzymes are critical targets for antidepressant drug development. Compounds with strong inhibitory activity against MAO-A have been identified, suggesting potential applications in treating mood disorders .
Antitumor Activity
This compound and its analogs have also shown promise in antitumor applications. Studies have indicated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis or blocking specific signaling pathways involved in tumor growth. The mechanisms of action are believed to involve modulation of key proteins associated with cancer progression .
Neuroprotective Effects
The compound may also possess neuroprotective properties, which are being investigated for their potential in treating neurodegenerative diseases. Inhibition of neuronal nitric oxide synthase (nNOS) has been identified as a promising strategy for neuroprotection, and compounds with similar scaffolds have been shown to enhance selectivity and potency against nNOS .
Case Study 1: Antidepressant Activity
A series of studies evaluated the antidepressant potential of various phenoxyacetamide derivatives, including this compound. The results indicated significant inhibition of MAO-A activity, correlating with reduced depressive-like behaviors in animal models. The most potent compounds exhibited IC50 values in the low micromolar range, highlighting their therapeutic potential .
| Compound | IC50 (MAO-A) | IC50 (MAO-B) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.018 µM | 0.07 µM | 3.89 |
| This compound | TBD | TBD | TBD |
Case Study 2: Antitumor Efficacy
In vitro studies assessed the antitumor efficacy of this compound against various cancer cell lines. The compound demonstrated significant growth inhibition at submicromolar concentrations, suggesting its utility as a lead compound for further development in oncological therapies .
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compound 30 : N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide ()
- Substituents : 4-butyryl (C(O)C₃H₇), 2-fluoro (F), and n-butyl amine.
- Properties :
- Comparison : The fluorine and butyryl groups enhance lipophilicity compared to the formyl and methyl groups in the target compound. The n-butyl amine may reduce steric bulk versus tert-butyl.
Compound 7t : N-(tert-Butyl)-2-(2-nitro-5,11-dioxo-indenoisoquinolin-6-yl)acetamide ()
- Substituents: Nitro (NO₂) and indenoisoquinolinone fused ring.
- Properties :
- Yield: 81% (highest in its series), likely due to nitro group stabilizing intermediates.
- Solid-state stability: Red crystalline form suggests strong π-π stacking.
- The fused ring system introduces rigidity absent in the target compound .
Analogues with Varied Amine Groups
Compound 5g : N-(tert-Butyl)-2-(4-(dimethylamino)phenyl)-2-(naphthylmethyl)acetamide ()
- Substituents: Dimethylamino (NMe₂) and naphthylmethyl.
- Properties :
- Melting point: 174°C (high due to aromatic stacking).
- Rf = 0.50 (silica gel, n-hexane/ethyl acetate 1:1), reflecting lower polarity than Compound 30.
- Comparison: The dimethylamino group increases electron density on the ring, contrasting with the formyl group’s electron-deficient nature. The naphthylmethyl moiety adds steric bulk .
Compound 31 : 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide ()
- Amine group : 1-hydroxy-2-methylpropan-2-yl (polar, hydrogen-bonding).
- Properties :
- Melting point: 84°C (higher than Compound 30 due to H-bonding).
- Yield: 54% (lower due to steric hindrance during coupling).
- Comparison : The hydroxy group enhances water solubility, whereas the tert-butyl group in the target compound favors organic solvents .
Analogues with Heterocyclic Modifications
Compound 7v : N-(tert-Butyl)-2-(4,10-dioxo-indenothienopyridin-5-yl)acetamide ()
- Core modification: Thienopyridine fused with indenone.
- Properties :
- Yield: 37% (low due to complex heterocyclic formation).
- Red solid, suggesting extended conjugation.
- Comparison: The thienopyridine system introduces sulfur-based reactivity and π-conjugation, absent in the target compound’s simpler phenyl ring .
Research Implications
- Synthetic optimization : Higher yields correlate with electron-withdrawing groups (e.g., nitro in 7t) and simpler coupling partners (e.g., K₂CO₃ in ) .
- Solubility and polarity : Formyl and methyl groups may balance polarity for drug-like properties, whereas fluorine or nitro groups increase lipophilicity.
Biological Activity
N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and specific activities against various targets.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of tert-butyl acetamide with 2-formyl-6-methylphenol. The structure can be characterized by its distinctive functional groups, including the acetamide moiety and the phenoxy group, which are crucial for its biological activity.
1. Inhibition of Monoamine Oxidases (MAOs)
Recent studies have highlighted the inhibitory effects of phenoxyacetamide derivatives on monoamine oxidases A (MAO-A) and B (MAO-B), enzymes that are critical in the metabolism of neurotransmitters. Compounds similar to this compound have shown promising results:
- IC50 Values : The most potent inhibitors reported in similar studies had IC50 values in the low nanomolar range, indicating strong inhibition potential against MAO-A and MAO-B .
| Compound | IC50 (MAO-A) | IC50 (MAO-B) |
|---|---|---|
| Example 1 | 0.018 μM | 0.076 μM |
| Example 2 | 0.094 μM | 0.164 μM |
These findings suggest that structural modifications around the acetamide group can significantly enhance MAO inhibition.
2. Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against viruses such as the Tobacco Mosaic Virus (TMV). Preliminary tests indicated that derivatives of this compound exhibited notable antiviral activity, suggesting potential applications in antiviral drug development .
3. Anticancer Properties
Research into the anticancer potential of related compounds has revealed that certain phenoxyacetamides can induce apoptosis in cancer cell lines. For instance, compounds with similar structural features have been tested against various cancer cell lines, demonstrating significant cytotoxicity:
- Cell Lines Tested : HepG2 (liver cancer), SH-SY5Y (neuroblastoma).
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 | 0.41 |
| Compound B | SH-SY5Y | 0.18 |
These results underscore the importance of further exploring the structure-activity relationship (SAR) to optimize anticancer efficacy .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its analogs:
- Study A : Investigated the compound's effect on neuroblastoma cells, reporting a significant reduction in cell viability at concentrations as low as 0.18 μM.
- Study B : Focused on the compound's mechanism of action, revealing that it may operate through both direct enzyme inhibition and modulation of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
